(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
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Description
(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13Cl2N3O2S and its molecular weight is 394.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : Research has focused on synthesizing various derivatives of thiazolidin-4-one, including those with 2-hydroxybenzylidene groups, and analyzing their structures using techniques like NMR and X-ray diffraction. This foundational work helps in understanding the chemical properties and potential applications of these compounds (Popov-Pergal et al., 2010).
Antimicrobial and Anticancer Properties : Numerous studies have synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial and anticancer activities. These compounds have shown effectiveness against various microbial strains and cancer cell lines, indicating potential for development as therapeutic agents (Sherif et al., 2013), (Deep et al., 2016).
Corrosion Inhibition : Some derivatives have been studied for their ability to inhibit corrosion, particularly in mild steel. These compounds can form a protective film on metal surfaces, suggesting their use in industrial applications (El aoufir et al., 2020).
Potential in Drug Development : Various derivatives have shown promise in drug development, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This indicates a potential for these compounds to be developed into new therapeutic drugs (Stana et al., 2014).
Antioxidant and Anti-Inflammatory Activities : Some thiazolidin-4-one derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas as well (Sharma et al., 2011).
Properties
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-5-6-13(19)11(7-12)8-15-16(24)21-17(25-15)22-20-9-10-3-1-2-4-14(10)23/h1-7,9,15,23H,8H2,(H,21,22,24)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTXTNRHXFSIY-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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